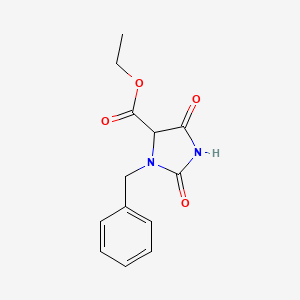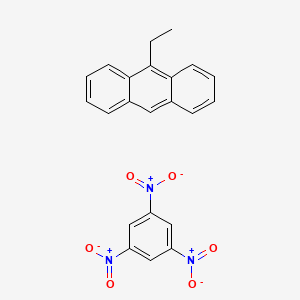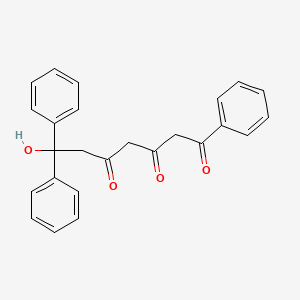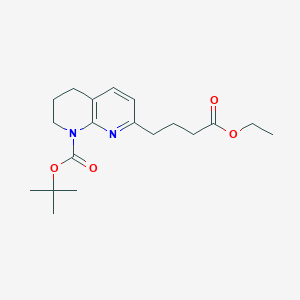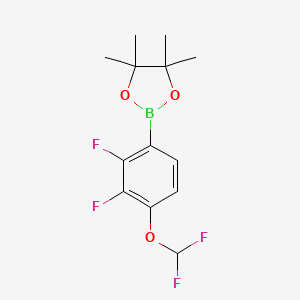
4-Hexyn-3-ol, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyn-3-ol, hydrochloride is an organic compound with the molecular formula C6H10O. It is a derivative of 4-Hexyn-3-ol, which is an alkyne alcohol. This compound is known for its unique structure, which includes both an alkyne (a carbon-carbon triple bond) and an alcohol (a hydroxyl group). The hydrochloride form is typically used to enhance the compound’s solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hexyn-3-ol can be synthesized through various methods. One common method involves the reaction of propyne with propionaldehyde in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a solvent such as tetrahydrofuran (THF). The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, 4-Hexyn-3-ol is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.
Substitution: Thionyl chloride (SOCl2) is commonly used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-Hexyn-3-one or 4-Hexyn-3-al.
Reduction: 4-Hexen-3-ol or 4-Hexan-3-ol.
Substitution: 4-Hexyn-3-chloride.
Wissenschaftliche Forschungsanwendungen
4-Hexyn-3-ol, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances
Wirkmechanismus
The mechanism of action of 4-Hexyn-3-ol, hydrochloride involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways. specific molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-Hexyn-3-ol, hydrochloride can be compared with other similar compounds such as:
1-Pentyn-3-ol: Similar structure but with a shorter carbon chain.
4-Hydroxy-2-hexin: Similar structure but with a different position of the hydroxyl group.
Ethyl 1-propynyl carbinol: Similar structure but with an ethyl group instead of a propyl group.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of an alkyne and an alcohol group, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
19176-72-8 |
|---|---|
Molekularformel |
C11H20Cl3NO |
Molekulargewicht |
288.6 g/mol |
IUPAC-Name |
6-[bis(2-chloroethyl)amino]-3-methylhex-4-yn-3-ol;hydrochloride |
InChI |
InChI=1S/C11H19Cl2NO.ClH/c1-3-11(2,15)5-4-8-14(9-6-12)10-7-13;/h15H,3,6-10H2,1-2H3;1H |
InChI-Schlüssel |
FTVLDRKJOYFGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C#CCN(CCCl)CCCl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


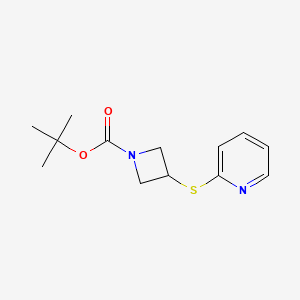

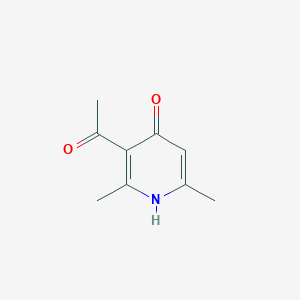
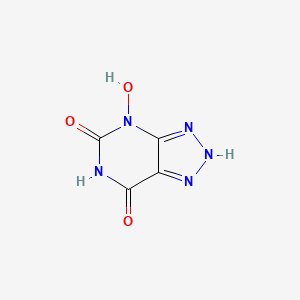
![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)

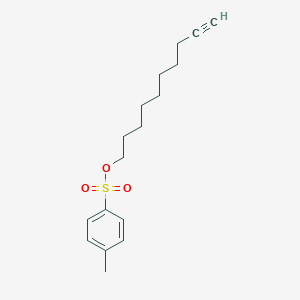
![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)
